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molecular formula C9H14O4 B8634064 2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

2-(1,4,8-trioxaspiro[4.5]decan-6-yl)acetaldehyde

Cat. No. B8634064
M. Wt: 186.20 g/mol
InChI Key: SHXQNCRKUIRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829196B2

Procedure details

A mixture of 3-(prop-2-en-1-yl)tetrahydro-4H-pyran-4-one (1.00 g, 7.13 mmol), ethylene glycol (0.597 mL, 10.70 mmol) and p-toluenesulfonic acid monohydrate (0.136 g, 0.713 mmol) in toluene (30 mL) was heated to 120° C. overnight. The reaction was then cooled to rt and concentrated. The residue was purified via column chromatography and used in the next step. To a mixture of 6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane (0.840 g, 4.56 mmol) and osmium tetraoxide (2.5 wt % in T-BuOH, 0.551 mL, 0.046 mmol) in THF (15 mL) and water (5 mL) at rt was added sodium periodate (2.15 g, 1.19 mmol) portionwise over 5 min. The mixture was stirred at rt for 2 hr. The reaction was then quenched with sat'd. aq. sodium sulfite. The mixture was extracted 3× with Et2O. The combined organics were dried (anhd. Na2SO4), filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 9.71 (s, 1H), 3.81-3.99 (m, 6H), 3.64-3.70 (m, 1H), 3.47 (dd, 1H, J=8.6 Hz, 11.5 Hz), 2.49-2.57 (m, 2H), 2.18-2.26 (m, 1H), 1.65-1.82 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.597 mL
Type
reactant
Reaction Step One
Quantity
0.136 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.551 mL
Type
catalyst
Reaction Step Two
Quantity
2.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C(=O)CC[O:6]C1)C=C.C(O)CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:27]([CH:30]1[CH2:39][O:38][CH2:37][CH2:36][C:31]21[O:35][CH2:34][CH2:33][O:32]2)[CH:28]=C.I([O-])(=O)(=O)=O.[Na+]>C1(C)C=CC=CC=1.C1COCC1.O.[Os](=O)(=O)(=O)=O>[O:35]1[C:31]2([CH2:36][CH2:37][O:38][CH2:39][CH:30]2[CH2:27][CH:28]=[O:6])[O:32][CH2:33][CH2:34]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)C1COCCC1=O
Name
Quantity
0.597 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.136 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane
Quantity
0.84 g
Type
reactant
Smiles
C(C=C)C1C2(OCCO2)CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0.551 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
2.15 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with sat'd
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3× with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (anhd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCOC12C(COCC2)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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